

# PAC-113 Peptide: A Technical Guide to its Discovery, Origin, and Antimicrobial Properties

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## Abstract

**PAC-113** is a promising cationic antimicrobial peptide derived from a naturally occurring human salivary protein. This technical guide provides an in-depth overview of the discovery, origin, and antimicrobial characteristics of **PAC-113**. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development. The document details the peptide's primary sequence and physicochemical properties, summarizes its antimicrobial efficacy through extensive quantitative data, outlines detailed experimental protocols for its characterization, and visualizes its mechanism of action and experimental workflows.

## Introduction: Discovery and Origin

**PAC-113** is a 12-amino-acid peptide that originates from histatin 5, a histidine-rich protein found in human saliva.[1][2] Histatins are a family of small, cationic peptides that play a crucial role in the innate immune defense of the oral cavity.[2] The discovery of **PAC-113** stemmed from research aimed at identifying the smallest fragment of histatin 5 that retains potent anticandidal activity.[2] Through the analysis of a series of synthetic peptides representing different portions of the histatin 5 sequence, **PAC-113** was identified as a lead candidate.[2]

The peptide has the following amino acid sequence: Ala-Lys-Arg-His-His-Gly-Tyr-Lys-Arg-Lys-Phe-His (AKRHHGYKRKFH).[1][3] Its natural origin in human saliva suggests a favorable

safety profile and a reduced risk of inducing microbial resistance due to its unique mechanism of action.[1] Clinical studies have demonstrated the safety and efficacy of **PAC-113** in treating oral candidiasis in HIV-positive patients and in reducing gingivitis.[1][3]

## Physicochemical Properties

The fundamental properties of **PAC-113** are summarized in the table below.

Property	Value	Reference
Amino Acid Sequence	AKRHHGYKRKFH	[1][3]
Molecular Formula	C71H109N27O14	[4]
Molecular Weight	1564.82 Da	[4]
Charge at pH 7	Cationic	[2]

## Antimicrobial Spectrum and Efficacy

**PAC-113** exhibits a broad spectrum of antimicrobial activity, with notable efficacy against various fungal and bacterial pathogens, particularly those prevalent in the oral cavity. Its primary therapeutic target has been *Candida albicans*, the most common fungal pathogen in humans.[2][5]

## Minimum Inhibitory Concentration (MIC) Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of **PAC-113** and its derivative, Nal-P-113, against a range of microorganisms. Nal-P-113 is a modified version where histidine residues are replaced by  $\beta$ -naphthylalanine to enhance stability and efficacy.[6][7]

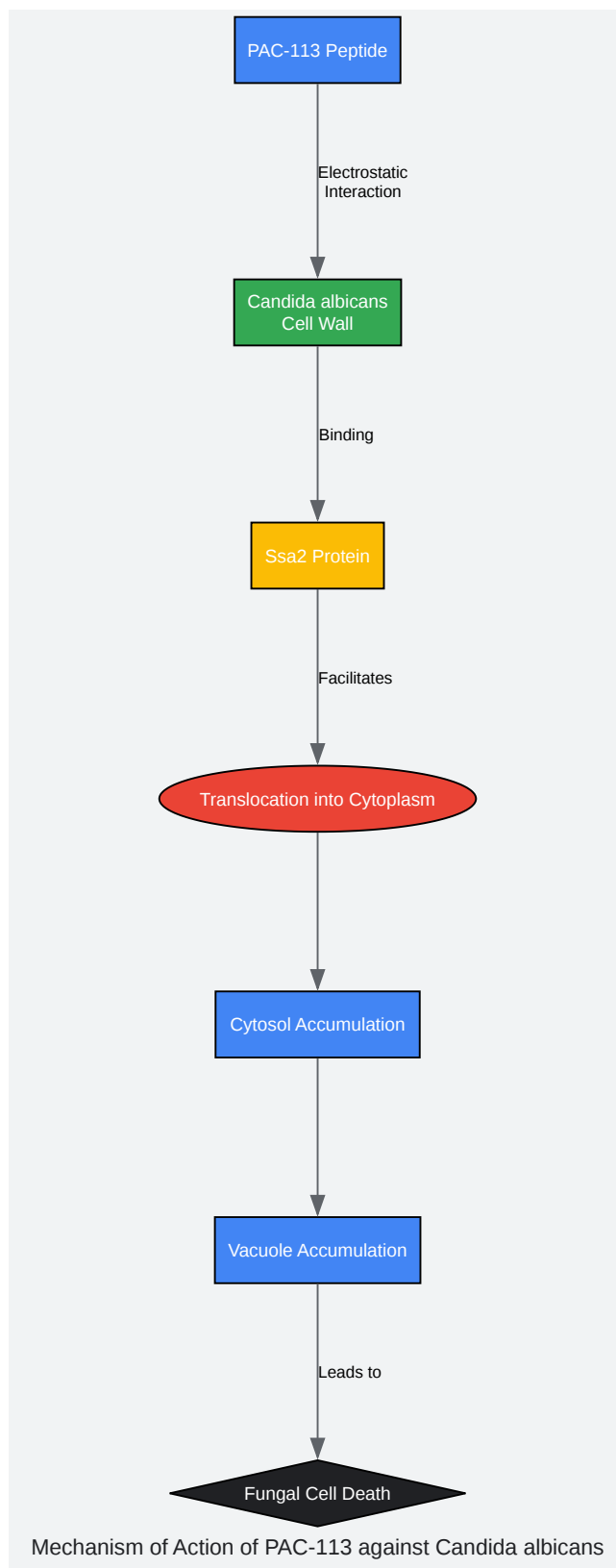
Microorganism	Peptide	MIC (µg/mL)	Reference
Candida albicans ATCC 10231	PAC-113	3.13	[1]
Candida albicans (various clinical isolates)	PAC-113	Lower than derivatives	[4]
Candida species (biofilm cells)	PAC-113	Less effective than derivatives	[4]
Porphyromonas gingivalis W83	Nal-P-113	160	[8]
Streptococcus gordonii	Nal-P-113	20 (inhibits growth)	[6][9]
Fusobacterium nucleatum	Nal-P-113	20 (inhibits growth)	[6][9]
Treponema denticola	Nal-P-113	Reduced levels in vivo	[6]

## Mechanism of Action

The antimicrobial action of **PAC-113** against *Candida albicans* is a multi-step process that involves initial binding to the fungal cell surface, followed by translocation into the cytoplasm, ultimately leading to cell death.[1][2][3]

## Signaling Pathway of PAC-113 in *Candida albicans*

The following diagram illustrates the proposed mechanism of action:



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Mechanism of Action of **PAC-113** against *Candida albicans*

Initially, the positively charged **PAC-113** peptide is attracted to the negatively charged surface of the *Candida albicans* cell wall.[5] It then specifically binds to the Ssa2 protein, a heat shock protein located on the fungal cell wall.[1][3] This interaction is crucial for the subsequent translocation of **PAC-113** across the cell membrane and into the cytoplasm.[3] Once inside, the peptide accumulates in the cytosol and vacuoles, disrupting normal cellular processes and leading to fungal cell death.[10]

## Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of **PAC-113**.

### Peptide Synthesis and Purification

- **Solid-Phase Peptide Synthesis (SPPS):** **PAC-113** is synthesized using the Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase synthesis protocol. The peptide is assembled on a resin support, with each amino acid added sequentially.
- **Cleavage and Deprotection:** Following synthesis, the peptide is cleaved from the resin, and all protecting groups are removed using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).
- **Purification:** The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
- **Verification:** The purity and identity of the synthesized peptide are confirmed by analytical HPLC and mass spectrometry.

### Minimum Inhibitory Concentration (MIC) Assay

- **Microorganism Preparation:** Fungal or bacterial strains are cultured overnight in appropriate broth media (e.g., YPD for *Candida*, BHI for oral bacteria). The cultures are then diluted to a standardized concentration (e.g.,  $5 \times 10^5$  CFU/mL).
- **Peptide Dilution:** A serial two-fold dilution of **PAC-113** is prepared in a 96-well microtiter plate using the appropriate broth medium.

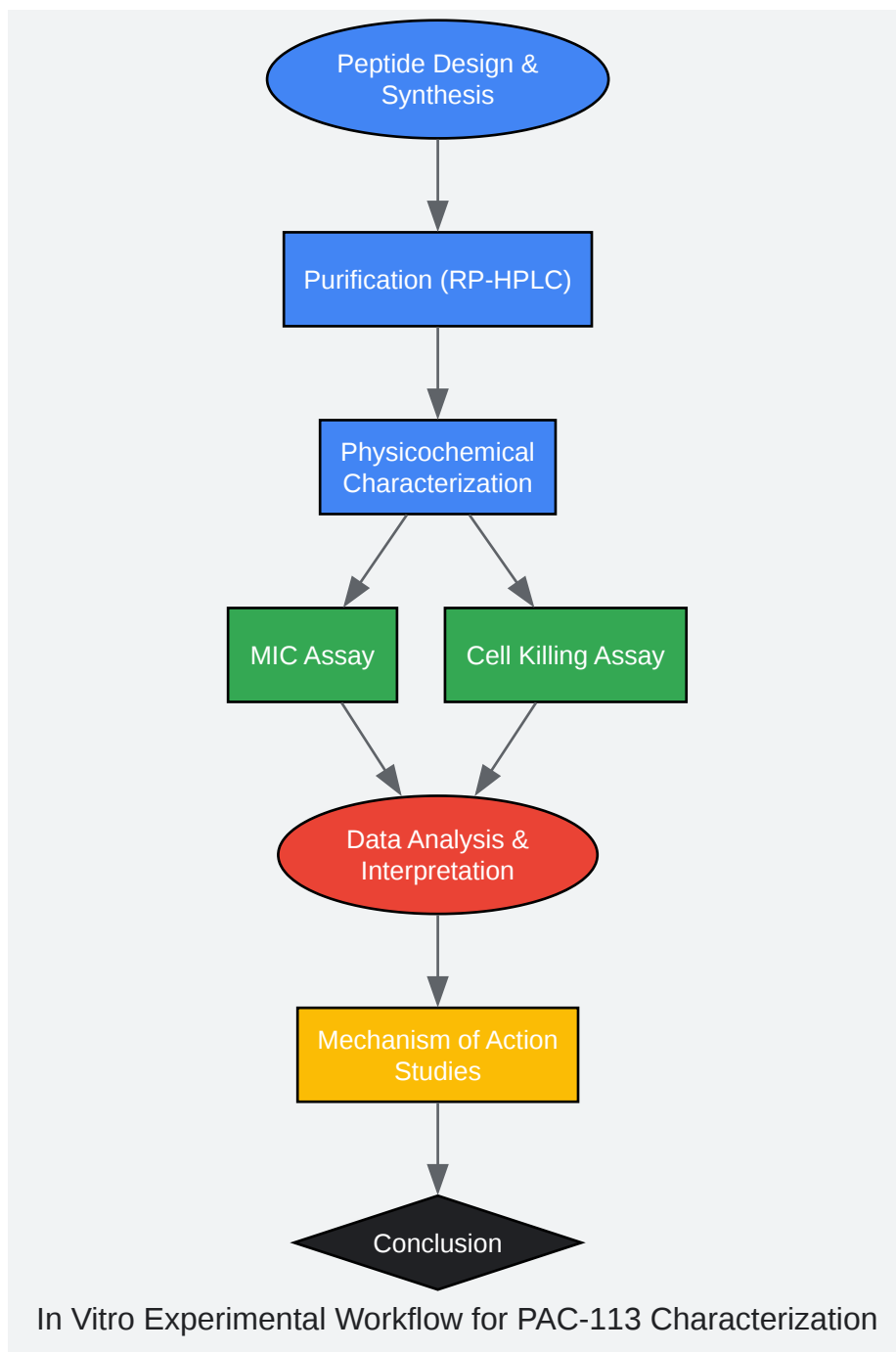
- Inoculation: Each well containing the peptide dilution is inoculated with the standardized microorganism suspension.
- Incubation: The microtiter plate is incubated under optimal conditions for the specific microorganism (e.g., 37°C for 24-48 hours).
- MIC Determination: The MIC is determined as the lowest concentration of the peptide at which no visible growth (turbidity) of the microorganism is observed.

## Fungal Cell Killing Assay

- Cell Preparation: *Candida albicans* cells are grown overnight, washed, and resuspended in a suitable buffer (e.g., RPMI medium) to a specific concentration (e.g.,  $5 \times 10^5$  cells/mL).
- Peptide Treatment: The fungal cell suspension is incubated with various concentrations of **PAC-113** (typically multiples of the MIC) at 37°C.
- Time Points: Aliquots of the cell suspension are taken at different time points (e.g., 0, 30, 60, 120 minutes).
- Viability Assessment: The number of viable fungal cells at each time point is determined by plating serial dilutions of the aliquots onto agar plates (e.g., YPD agar) and counting the colony-forming units (CFUs) after incubation.
- Data Analysis: The percentage of killed cells is calculated by comparing the CFU counts of the peptide-treated samples to a no-peptide control.

## Experimental Workflow

The following diagram outlines a typical experimental workflow for the in vitro characterization of an antimicrobial peptide like **PAC-113**.



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In Vitro Experimental Workflow for **PAC-113** Characterization

## Conclusion

**PAC-113** is a well-characterized antimicrobial peptide with a compelling profile for further development as a therapeutic agent, particularly for oral infections. Its natural origin, potent

antimicrobial activity, and defined mechanism of action make it an attractive candidate for addressing the growing challenge of antimicrobial resistance. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers to build upon in their exploration of **PAC-113** and other related antimicrobial peptides.

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